4-(3,4-dimethoxyphenyl)-N-phenylthiazol-2-amine hydrobromide

Acetylcholinesterase Inhibition Alzheimer's Disease Thiazole Derivatives

Researchers requiring a reliable AChE inhibitor scaffold face challenges with inactive analogs from generic substitution. This hydrobromide salt delivers the validated 3,4-dimethoxyphenyl pharmacophore essential for target affinity. - Enables SAR studies with a core that has yielded analogs showing IC50 values as low as 0.66 µM, outperforming rivastigmine. - Pre-formulated salt ensures immediate solubility for reproducible HTS and in vitro assays. - Eliminates procurement risk; exact substitution pattern is mandatory for on-target activity confirmed by 3D-QSAR and molecular docking.

Molecular Formula C17H17BrN2O2S
Molecular Weight 393.3 g/mol
Cat. No. B12341657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dimethoxyphenyl)-N-phenylthiazol-2-amine hydrobromide
Molecular FormulaC17H17BrN2O2S
Molecular Weight393.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3)OC.Br
InChIInChI=1S/C17H16N2O2S.BrH/c1-20-15-9-8-12(10-16(15)21-2)14-11-22-17(19-14)18-13-6-4-3-5-7-13;/h3-11H,1-2H3,(H,18,19);1H
InChIKeyPAFXKHQORGMIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile: 4-(3,4-Dimethoxyphenyl)-N-phenylthiazol-2-amine Hydrobromide


4-(3,4-dimethoxyphenyl)-N-phenylthiazol-2-amine hydrobromide is a thiazole-based small molecule with the molecular formula C17H17BrN2O2S (MW 393.3) . It belongs to a class of compounds extensively explored for their acetylcholinesterase (AChE) inhibitory activity, a key target in neurodegenerative disease research [1]. The hydrobromide salt form is frequently utilized to enhance solubility and stability in biological assays, a critical factor for reproducible in vitro screening. This specific compound is a core structure for developing potent AChE inhibitors, with close structural analogs demonstrating low-micromolar IC50 values in Ellman spectrophotometric assays, outperforming reference drugs like Rivastigmine [1].

Why Substitution Fails: 4-(3,4-Dimethoxyphenyl)-N-phenylthiazol-2-amine Hydrobromide


Generic substitution in the N-phenylthiazol-2-amine class is unreliable due to extreme sensitivity of biological activity to the aryl substitution pattern. Quantitative Structure-Activity Relationship (QSAR) models reveal that the exact position and nature of substituents on both the N-phenyl and the thiazole 4-aryl rings dictate target affinity and selectivity [1]. For instance, the presence of the 3,4-dimethoxy motif is critical for potent AChE inhibition and favorable binding interactions, as confirmed by molecular docking and 3D-QSAR analysis of closely related analogs [1][2]. Simply purchasing a generic “N-phenylthiazol-2-amine” without this specific substitution will result in a complete loss of the targeted inhibitory profile, wasting procurement resources and leading to invalid experimental results.

Comparative Evidence: 4-(3,4-Dimethoxyphenyl)-N-phenylthiazol-2-amine Hydrobromide


Superior AChE Inhibition Over Reference Drugs

The compound's core scaffold, when optimized to the 4f derivative, demonstrates an IC50 of 0.66 µM against AChE, which is superior to the reference drugs Rivastigmine and Huperzine-A [1]. While 4f is an analog with a different substitution, the 4-(3,4-dimethoxyphenyl) motif is a critical pharmacophoric element identified through molecular docking for its strong interaction with the AChE binding pocket, achieving a binding energy of -11.27 Kcal*mol-1 [1]. This specific dimethoxy substitution provides a quantifiable advantage over unsubstituted or differently substituted phenyl rings at the 4-position of the thiazole core.

Acetylcholinesterase Inhibition Alzheimer's Disease Thiazole Derivatives

Essential 3,4-Dimethoxy Group for Target Binding

A 3D-QSAR study on 2-aminothiazoles identified compound 17 (N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]quinolin-2-amine) as a key derivative where the oxymethyl groups in the meta and para positions (i.e., the 3,4-dimethoxy substitution) are necessary for activity [1]. The study found that blind docking results show the compound with quinoline binds with higher affinity than isoquinoline and naphthalene groups, and the 3,4-dimethoxyphenyl ring is a crucial pharmacophoric feature for binding to the prion protein target [1].

3D-QSAR Anti-prion Activity Pharmacophore Modeling

Solubility Advantage of Hydrobromide Salt

The hydrobromide salt of 4-(3,4-dimethoxyphenyl)-N-phenylthiazol-2-amine (MW 393.3 g/mol) is specifically offered as a research-grade compound with defined purity . In contrast, the free base form (MW 312.39 g/mol) or other salts are less commonly available and require additional validation for dissolution in biological assay media. The hydrobromide counterion improves aqueous solubility compared to the free base, a standard yet critical property for preparing consistent compound stock solutions for in vitro pharmacology, thereby reducing inter-experimental variability [1].

Salt Selection Biopharmaceutical Properties Solubility Enhancement

Application Scenarios: 4-(3,4-Dimethoxyphenyl)-N-phenylthiazol-2-amine Hydrobromide


Lead Optimization for AChE Inhibitors in Alzheimer's

This compound is ideal as a core scaffold for designing potent AChE inhibitors. The established SAR indicates the 4-(3,4-dimethoxyphenyl) group is critical for activity, as seen in lead compound 4f, which achieved an IC50 of 0.66 µM—outperforming rivastigmine and huperzine-A [1]. Procurement should prioritize this scaffold for structure-activity relationship (SAR) studies to develop multi-target directed ligands for Alzheimer's disease.

Pharmacophore-Validated Anti-Prion Starting Point

Validated 3D-QSAR models confirm that the 3,4-dimethoxy substitution on the aminothiazole core is a necessary pharmacophoric element for binding to the prion protein (PrP) [2]. This compound can serve as a privileged substructure for synthesizing novel libraries aimed at inhibiting prion propagation, a strategy confirmed by molecular docking and fluorescence quenching assays with related structures (Compound 17) [2].

Reliable In Vitro Screening with Optimized Solubility

For high-throughput screening (HTS) campaigns, utilizing the pre-formulated hydrobromide salt ensures immediate solubility advantages over the free base, reducing the need for time-consuming vehicle formulation optimization . This makes it a reliable tool compound for labs focusing on neurodegenerative or anti-infective assays where batch-to-batch consistency and ease of compound preparation are critical for data reproducibility.

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